Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate
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Overview
Description
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of esters. It features a fluorophenyl group attached to a pent-4-enoate moiety, making it a compound of interest in various fields of chemistry and pharmacology. The presence of the fluorine atom in the phenyl ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-fluorophenyl)-3-oxopentanoic acid.
Reduction: Formation of 5-(4-fluorophenyl)-3-hydroxypent-4-enoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances its binding affinity to certain enzymes and receptors, making it a potent compound in various biochemical processes. The ester group allows for easy hydrolysis, releasing the active form of the compound that can interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-3-oxopent-4-enoate
- Methyl 5-(4-bromophenyl)-3-oxopent-4-enoate
- Methyl 5-(4-methylphenyl)-3-oxopent-4-enoate
Uniqueness
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability, lipophilicity, and binding affinity to biological targets, making it more effective in various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
methyl (E)-5-(4-fluorophenyl)-3-oxopent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c1-16-12(15)8-11(14)7-4-9-2-5-10(13)6-3-9/h2-7H,8H2,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOSUHKOAJBDD-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C=C/C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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